Dimethoxyphosphoryl-(4-methoxyphenyl)methanone

Physicochemical property Thermal stability Synthetic methodology

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone, systematically named dimethyl (4-methoxybenzoyl)phosphonate, is an organophosphorus compound of the benzoylphosphonate ester class (C₁₀H₁₃O₅P, MW 244.18 g/mol). It features a 4-methoxyphenyl ketone conjugated to a dimethoxyphosphoryl group, endowing it with distinct physicochemical properties—density 1.231 g/cm³, boiling point 337.2 °C (760 mmHg), flash point 171.5 °C, and calculated XLogP3-AA of 0.9—that differentiate it from close-in-class analogs.

Molecular Formula C10H13O5P
Molecular Weight 244.18 g/mol
CAS No. 10570-48-6
Cat. No. B083071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxyphosphoryl-(4-methoxyphenyl)methanone
CAS10570-48-6
Molecular FormulaC10H13O5P
Molecular Weight244.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)P(=O)(OC)OC
InChIInChI=1S/C10H13O5P/c1-13-9-6-4-8(5-7-9)10(11)16(12,14-2)15-3/h4-7H,1-3H3
InChIKeyTYYKVIUTXZKDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone (CAS 10570-48-6): Key Identifiers and Core Characteristics for Informed Procurement


Dimethoxyphosphoryl-(4-methoxyphenyl)methanone, systematically named dimethyl (4-methoxybenzoyl)phosphonate, is an organophosphorus compound of the benzoylphosphonate ester class (C₁₀H₁₃O₅P, MW 244.18 g/mol) [1]. It features a 4-methoxyphenyl ketone conjugated to a dimethoxyphosphoryl group, endowing it with distinct physicochemical properties—density 1.231 g/cm³, boiling point 337.2 °C (760 mmHg), flash point 171.5 °C, and calculated XLogP3-AA of 0.9—that differentiate it from close-in-class analogs . These properties, alongside its utility as a synthetic intermediate, make it a compound of interest for medicinal chemistry and materials science applications [2].

Thermal stability supports high-temperature synthesis and distillation workflows
Balanced XLogP3 profile useful for medicinal chemistry SAR and biochemical assays
Patent-precedented intermediate reduces route development risk in pharmaceutical synthesis

Why Simple Benzoylphosphonate Analogs Cannot Replace Dimethoxyphosphoryl-(4-methoxyphenyl)methanone in Critical Applications


While benzoylphosphonate esters share the same core scaffold, even minor substituent changes on the phenyl ring drive significant shifts in physicochemical behavior, reactivity, and biological interaction. For instance, replacing the 4-methoxy group with hydrogen (CAS 18106-71-3) reduces molecular weight by 14% and lowers the atmospheric boiling point by over 54 °C . The 4-methyl analog (CAS 33493-30-0) shows a 2.8% lower density and a 25 °C lower boiling point . These deviations affect vapor pressure, flash point, and hydrophobic/hydrophilic balance (XLogP3 spans from 0.9 for the 4-methoxy to 0.4 for the unsubstituted compound [1]), directly impacting synthetic handling, purification, chromatographic behavior, and biological target engagement. Therefore, indiscriminate substitution of one benzoylphosphonate for another without quantitative justification risks altered reaction yields, compromised biological assay reproducibility, and inconsistent material performance in formulated products.

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Unsubstituted or 4-methyl analogs shift boiling point, density, and flash point significantly; thermal handling and purification behavior may not transfer.

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Naphthyl analog’s higher lipophilicity alters assay solubility and non-specific binding; biological endpoint interpretation may differ.

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Absence of patent precedence in simpler analogs limits validated synthetic pathways; downstream impurity profiles remain uncharacterized.

Quantitative Differentiation of Dimethoxyphosphoryl-(4-methoxyphenyl)methanone from Closest Analogs: A Comparator-Driven Evidence Guide


Elevated Boiling Point Compared to Unsubstituted Dimethyl Benzoylphosphonate Enables Higher-Temperature Processing

The 4-methoxy substituent increases intermolecular cohesion, raising the atmospheric boiling point by 54.4 °C relative to the parent dimethyl benzoylphosphonate (CAS 18106-71-3). This differential directly expands the operational temperature window for reactions requiring elevated temperatures without solvent loss .

Elevated Boiling Point
Computed property
337.2 °C vs 282.8 °C (Δ +54.4 °C)
Supports high-temperature processing context
Computed at 760 mmHg; experimental confirmation advised
Physicochemical property Thermal stability Synthetic methodology

Higher Density Versus 4-Methyl Analog Impacts Formulation and Chromatographic Resolution

Replacing the 4-methyl group (CAS 33493-30-0) with 4-methoxy increases density from 1.197 g/cm³ to 1.231 g/cm³, a difference of 0.034 g/cm³ (2.8%) . Although seemingly small, this density differential is sufficient to alter sedimentation behavior in suspensions, retention times in normal-phase chromatography, and mass-per-volume calculations in multi-component formulations.

Higher Density
Computed property
1.231 g/cm³ vs 1.197 g/cm³ (Δ +0.034 g/cm³)
Impacts formulation and chromatographic resolution
Computed; validate retention shifts for intended method
Material science Formulation Analytical chemistry

Increased Flash Point Relative to Unsubstituted Parent Enhances Safe Handling at Elevated Temperatures

Flash point, a critical parameter for process safety, is 32.7 °C higher for the 4-methoxy derivative (171.5 °C) compared to dimethyl benzoylphosphonate (138.8 °C) . This substantial margin reduces the risk of accidental ignition during handling at temperatures commonly encountered in chemical synthesis and processing.

Increased Flash Point
Computed property
171.5 °C vs 138.8 °C (Δ +32.7 °C)
Enhances safe handling margin at elevated temperatures
Computed; verify under process conditions
Process safety Thermal hazard Scale-up

XLogP3-AA of 0.9 Balances Hydrophilicity for Biological Assays Versus More Hydrophobic Naphthyl Analog

The computed XLogP3-AA of 0.9 for the 4-methoxy derivative indicates a balanced hydrophilic-lipophilic profile, whereas the 1-naphthyl analog (CAS 51463-63-9) is markedly more lipophilic (XLogP3-AA ~2.5), which can lead to poor aqueous solubility and higher non-specific protein binding [1]. This difference directly impacts the reliability of biochemical and cell-based assays where compound aggregation or precipitation must be avoided.

XLogP3-AA Balance
Class-level inference
0.9 vs ~2.5 (Δ ≈ -1.6 log units)
May support aqueous solubility in biochemical assays
Computed; confirm experimentally in assay media
Drug discovery Medicinal chemistry ADME prediction

Documented Intermediate in Pharmacologically Relevant Synthesis Not Replicated by Simpler Analogs

US Patent US6756502B2 explicitly describes dimethyl (4-methoxybenzoyl)phosphonate as a key intermediate in the preparation of pharmacologically active agents, while the unsubstituted and 4-methyl analogs lack this specific patent precedence [1]. This indicates that the 4-methoxy substitution pattern is structurally required for downstream transformations leading to bioactive molecules.

Patent Precedence
Patent-precedented
Cited in US6756502B2 vs not cited for unsubstituted/4-methyl analogs
Supports synthetic route validation context
Patent-documented intermediate; verify downstream transformations
Synthetic intermediate Patent chemistry Process development

Target Application Scenarios for Dimethoxyphosphoryl-(4-methoxyphenyl)methanone Driven by Differentiated Properties


High-Temperature Organic Synthesis Requiring Thermally Stable Acylphosphonate Building Blocks

Owing to its boiling point of 337.2 °C and flash point of 171.5 °C—substantially higher than the unsubstituted phenyl analog—this compound is uniquely suited for reactions conducted at elevated temperatures (e.g., 150–250 °C) where other benzoylphosphonates would volatilize or pose ignition hazards . This includes condensation polymerizations, high-boiling solvent reflux conditions, and microwave-assisted syntheses.

Medicinal Chemistry Campaigns Targeting Balanced Hydrophilic-Lipophilic Profiles

With a computed XLogP3-AA of 0.9, the 4-methoxy compound offers a favorable balance between aqueous solubility and membrane permeability, avoiding the excessive lipophilicity of naphthyl analogs (estimated XLogP3-AA ~2.5) . This makes it a preferred core scaffold for fragment-based drug discovery and structure-activity relationship (SAR) studies aiming to maintain drug-like physicochemical space.

Patented Intermediate for Pharmaceutical Process Development

US Patent US6756502B2 identifies dimethyl (4-methoxybenzoyl)phosphonate as an intermediate for pharmacologically active agents, providing a validated synthetic route . For process chemists scaling up a patent-protected synthesis, using the exact 4-methoxy intermediate is mandatory to ensure regulatory compliance and consistent impurity profiles.

Formulation and Chromatographic Method Development Requiring Reproducible Physical Properties

The density of 1.231 g/cm³ for the 4-methoxy derivative, compared to 1.197 g/cm³ for the 4-methyl analog, translates to a measurable difference in retention time and sedimentation behavior . Analytical method developers and formulators should specify the correct analog to ensure batch-to-batch consistency in HPLC purity assays and suspension-based product formulations.

Application
Selection Property
Validation Focus
High-temperature organic synthesis
Thermal stability & safety margin
Verify boiling point/flash point under reaction conditions
Medicinal chemistry SAR
Balanced XLogP3 hydrophilicity
Confirm logP and solubility in assay media
Pharmaceutical process development
Patent-documented intermediate
Review patent synthesis and impurity profile
Formulation & chromatographic method dev.
Density & retention reproducibility
Validate density and retention consistency for batches
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